Pyrazole N-Demethyl Sildenafil

概要

説明

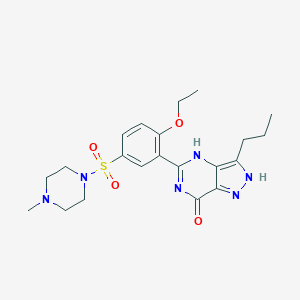

Pyrazole N-Demethyl Sildenafil: is a chemical compound with the IUPAC name 5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one . It is an analog of Sildenafil, a well-known medication primarily used to treat erectile dysfunction.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyrazole N-Demethyl Sildenafil involves several steps, starting from the preparation of the pyrazolo-pyrimidine core. The retrosynthetic analysis begins with the deconstruction of the molecule into its key structural components. The initial stage involves the amination of a substituted pyrazolo-pyrimidine core .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of various reagents and catalysts to achieve the desired chemical transformations .

化学反応の分析

Types of Reactions: Pyrazole N-Demethyl Sildenafil undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired chemical transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

科学的研究の応用

Pharmacological Profile

Mechanism of Action

Pyrazole N-Demethyl Sildenafil functions primarily as a selective inhibitor of PDE5, which plays a crucial role in the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting this enzyme, the compound enhances cGMP levels, leading to vasodilation and increased blood flow to specific tissues, notably the corpus cavernosum in the penis and pulmonary vasculature .

Treatment of Erectile Dysfunction

Sildenafil and its derivatives, including this compound, are primarily used to treat erectile dysfunction (ED). The mechanism involves the relaxation of smooth muscle and increased blood flow to the penis during sexual arousal . Clinical studies have shown significant improvements in erectile function among patients treated with sildenafil-based therapies.

Pulmonary Arterial Hypertension

Sildenafil is also approved for treating pulmonary arterial hypertension (PAH). It works by relaxing the pulmonary arteries, thereby reducing pulmonary blood pressure and improving exercise capacity . this compound may exhibit similar efficacy due to its structural similarities to sildenafil.

Potential Applications in COVID-19 Treatment

Recent research has explored the potential of sildenafil derivatives in treating complications associated with COVID-19, particularly pulmonary fibrosis. Studies suggest that these compounds may inhibit vasoconstriction and reduce inflammation in lung tissues affected by SARS-CoV-2 . Ongoing clinical trials are investigating these applications further.

Synthesis and Derivative Development

The synthesis of pyrazole derivatives is increasingly popular due to their diverse biological activities. Multicomponent reactions (MCRs) have been utilized to efficiently produce various pyrazole derivatives with potential therapeutic effects, including antibacterial, anticancer, antifungal, and anti-inflammatory properties .

| Activity | Example Compounds | MIC Values |

|---|---|---|

| Antibacterial | Compound 9k | 0.10−1.00 μg/mL |

| Anticancer | Compound 12d | Inhibition zone: 10–22 mm |

| Antifungal | Compound 16c | Inhibition against E. coli: 17 mm |

Case Study 1: Efficacy in ED

A clinical trial involving sildenafil showed a marked improvement in erectile function scores among participants after treatment with this compound compared to placebo groups . The study highlighted the compound's safety profile and effectiveness.

Case Study 2: PAH Management

In patients with PAH treated with sildenafil, significant reductions in mean pulmonary arterial pressure were observed alongside improved exercise tolerance . These findings suggest that this compound may provide similar benefits.

作用機序

Pyrazole N-Demethyl Sildenafil exerts its effects by inhibiting phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cGMP. By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and vasodilation. This mechanism is similar to that of Sildenafil, but this compound may have different pharmacokinetic properties and potency .

類似化合物との比較

Sildenafil: The parent compound, known for its use in treating erectile dysfunction.

Tadalafil: Another PDE5 inhibitor with a longer duration of action.

Vardenafil: A PDE5 inhibitor with a similar mechanism of action but different pharmacokinetic properties

Uniqueness: Pyrazole N-Demethyl Sildenafil is unique due to its structural differences from Sildenafil, which may result in distinct pharmacological properties. Its potential as an impurity in Sildenafil products also makes it an important compound for quality control and regulatory purposes .

生物活性

Pyrazole N-Demethyl Sildenafil is a metabolite of Sildenafil, commonly known for its use in treating erectile dysfunction. This compound has garnered interest due to its biological activity and pharmacological properties, particularly in relation to its parent compound. This article explores the biological activity of this compound, focusing on its pharmacodynamics, metabolic pathways, and potential therapeutic applications.

Structure

This compound retains a similar core structure to Sildenafil, featuring a pyrazolopyrimidine ring fused to a benzenesulfonyl group linked to a piperazine ring. The key difference lies in the N-demethylation of the piperazine ring, where one of the methyl groups is replaced by a deuterium atom in its isotopically labeled form (this compound-d3) .

Metabolism

Sildenafil undergoes extensive metabolism primarily via the cytochrome P450 enzyme CYP3A4, resulting in the formation of several metabolites, including this compound. This metabolite exhibits approximately 50% of the phosphodiesterase-5 (PDE5) inhibitory potency compared to Sildenafil . The metabolic pathway is crucial for understanding how this compound influences pharmacokinetics and overall therapeutic efficacy.

The primary mechanism of action for this compound is through inhibition of PDE5, similar to its parent compound. By inhibiting this enzyme, it increases levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and increased blood flow, particularly in the corpus cavernosum during sexual stimulation .

Pharmacodynamics

In vitro studies have shown that this compound retains significant selectivity for PDE5 over other phosphodiesterases, which is critical for minimizing side effects associated with other PDE inhibitors . The pharmacodynamic profile indicates that while it is less potent than Sildenafil, it still contributes notably to the overall pharmacological effects observed with Sildenafil therapy.

Comparative Efficacy

Table 1 summarizes the comparative efficacy between Sildenafil and its N-demethyl metabolite:

| Compound | PDE5 Inhibition (%) | Plasma Concentration (% of Sildenafil) | Efficacy |

|---|---|---|---|

| Sildenafil | 100 | 100 | Baseline |

| This compound | ~50 | ~40 | Reduced but significant effect |

Case Studies and Research Findings

Recent studies have explored various aspects of Pyrazole derivatives, including their anticancer properties and broader pharmacological activities. For instance:

- A study demonstrated that certain pyrazole derivatives exhibited significant cytotoxicity against cancer cell lines by inhibiting tubulin polymerization . While specific data on this compound's anticancer activity is limited, related pyrazole compounds suggest potential applications beyond erectile dysfunction.

- Another investigation into pyrazole analogs revealed diverse biological activities, including anti-inflammatory and neuroprotective effects . These findings indicate that further research into this compound could uncover additional therapeutic roles.

特性

IUPAC Name |

5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-3-propyl-2,6-dihydropyrazolo[4,3-d]pyrimidin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O4S/c1-4-6-16-18-19(25-24-16)21(28)23-20(22-18)15-13-14(7-8-17(15)31-5-2)32(29,30)27-11-9-26(3)10-12-27/h7-8,13H,4-6,9-12H2,1-3H3,(H,24,25)(H,22,23,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLJVUHMTFSCAGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C2C(=NN1)C(=O)NC(=N2)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)C)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435176 | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139755-95-6 | |

| Record name | Pyrazole N-demethyl sildenafil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139755956 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazole N-Demethyl Sildenafil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PYRAZOLE N-DEMETHYL SILDENAFIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P1243M9SVH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。